(S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one
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Overview
Description
(S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one is a heterocyclic compound that belongs to the class of azepinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one can be achieved through several methods. One efficient approach involves the palladium-catalyzed reaction of 2-alkynylhalobenzene with 2-alkynylbenzamide in the presence of triphenylphosphine (PPh3) or tricyclohexylphosphine (PCy3). This tandem reaction yields indeno[1,2-c]azepin-3(2H)-ones, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for protonation, triethyloxonium tetrafluoroborate for alkylation, and N-halogenosuccinimides for halogenation . Reaction conditions such as temperature, solvent, and catalyst concentration are optimized to achieve the desired transformations.
Major Products Formed
Major products formed from these reactions include halogenated derivatives, oxo compounds, and various substituted azepinones. These products can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
(S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one include other azepinones and related heterocyclic compounds, such as:
- 1H-azepin-3(2H)-ones
- Indeno[1,2-c]azepin-3(2H)-ones
- Bridged benzo[c]azepinones
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(4S)-4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one |
InChI |
InChI=1S/C10H12N2O/c11-9-5-7-3-1-2-4-8(7)6-12-10(9)13/h1-4,9H,5-6,11H2,(H,12,13)/t9-/m0/s1 |
InChI Key |
NNKKOFWZPFHHCX-VIFPVBQESA-N |
Isomeric SMILES |
C1[C@@H](C(=O)NCC2=CC=CC=C21)N |
Canonical SMILES |
C1C(C(=O)NCC2=CC=CC=C21)N |
Origin of Product |
United States |
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